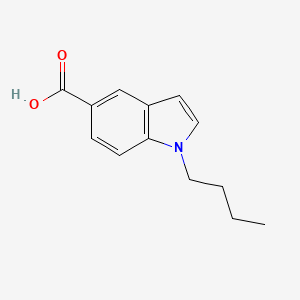

1-Butyl-1H-indole-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-1H-indole-5-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Butyl-1H-indole-5-carboxylic acid has been identified as a precursor for various pharmaceutical compounds. Its derivatives are being studied for their potential as:

- Anticancer Agents : Research indicates that indole derivatives, including this compound, can act as inhibitors of tryptophan dioxygenase, which is implicated in cancer metabolism. These compounds may enhance immune responses against tumors by modulating metabolic pathways associated with cancer progression .

- Antibacterial Agents : The compound has been explored for its antibacterial properties. Studies have shown that modifications of indole structures can yield potent antibacterial agents effective against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Neuroprotective Agents : There is ongoing research into the neuroprotective effects of indole derivatives. These compounds may interact with serotonin receptors and other neurochemical pathways, presenting potential therapeutic effects for diseases like Alzheimer's .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Indolyl-Qunolines : this compound can be utilized in the preparation of indolyl-quinolines through metal-catalyzed reactions. These quinolines have been noted for their biological activities, including anticancer and antimicrobial properties .

- Preparation of Amide Conjugates : It acts as a reactant for synthesizing amide conjugates with various pharmacological profiles, including inhibitors of Gli1-mediated transcription involved in the Hedgehog signaling pathway .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in:

- Agricultural Chemistry : Compounds derived from indoles are being investigated as plant growth regulators. Their ability to modulate plant growth responses offers potential applications in agriculture .

- Materials Science : The structural properties of indole derivatives enable their use in developing new materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that certain modifications to the 1-butyl group enhanced the compound's ability to inhibit tumor growth in vitro. This highlights the importance of structural variations in developing effective anticancer agents.

Case Study 2: Antibacterial Properties

Research focused on synthesizing a series of indole-based compounds and evaluating their antibacterial activity against resistant strains. The findings demonstrated that specific derivatives exhibited MICs (Minimum Inhibitory Concentrations) comparable to traditional antibiotics, suggesting a viable alternative for treating resistant infections.

Propiedades

Fórmula molecular |

C13H15NO2 |

|---|---|

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

1-butylindole-5-carboxylic acid |

InChI |

InChI=1S/C13H15NO2/c1-2-3-7-14-8-6-10-9-11(13(15)16)4-5-12(10)14/h4-6,8-9H,2-3,7H2,1H3,(H,15,16) |

Clave InChI |

ZXFXORAUUGFDEC-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C=CC2=C1C=CC(=C2)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.